molecular formula C14H16BNO2 B3089147 (4-((p-Tolylamino)methyl)phenyl)boronic acid CAS No. 1190095-11-4

(4-((p-Tolylamino)methyl)phenyl)boronic acid

Cat. No.: B3089147
CAS No.: 1190095-11-4
M. Wt: 241.10 g/mol
InChI Key: YOMNWNPLCCZFQN-UHFFFAOYSA-N
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Description

(4-((p-Tolylamino)methyl)phenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with a p-tolylamino group

Scientific Research Applications

(4-((p-Tolylamino)methyl)phenyl)boronic acid has diverse applications in scientific research:

    Chemistry: It is widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, which are essential in the synthesis of complex organic molecules.

    Biology: The compound is used in the development of boron-containing drugs and as a tool for studying enzyme inhibition.

    Industry: The compound is used in the production of advanced materials and as a precursor for various functionalized boronic acids.

Mechanism of Action

Target of Action

The primary target of (4-((p-Tolylamino)methyl)phenyl)boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This reaction occurs under exceptionally mild and functional group tolerant conditions .

Biochemical Pathways

The affected pathway is the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon-carbon bonds .

Pharmacokinetics

It’s known that the compound is relatively stable, readily prepared, and generally environmentally benign

Result of Action

The molecular and cellular effects of the compound’s action involve the formation of new carbon-carbon bonds . This can lead to the synthesis of a wide array of diverse molecules with high enantioselectivity .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s reactivity can be affected by the presence of air and moisture . Additionally, the compound’s action can be influenced by the specific conditions under which the Suzuki–Miyaura coupling reaction is carried out .

Safety and Hazards

Boronic acids, including “(4-((p-Tolylamino)methyl)phenyl)boronic acid”, should be handled with care. They can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s important to use personal protective equipment and ensure adequate ventilation when handling these chemicals .

Future Directions

Boronic acids are increasingly utilized in diverse areas of research. Their interactions with diols and strong Lewis bases lead to their utility in various sensing applications . They are also used as building materials for microparticles for analytical methods and in polymers for the controlled release of insulin . The future of boronic acids lies in further exploring these and other applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-((p-Tolylamino)methyl)phenyl)boronic acid typically involves the reaction of p-toluidine with formaldehyde to form the intermediate (p-tolylamino)methylbenzene. This intermediate is then subjected to a borylation reaction using a boronic acid derivative, such as bis(pinacolato)diboron, in the presence of a palladium catalyst and a base. The reaction conditions often include a solvent like tetrahydrofuran and a temperature range of 60-80°C.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the borylation process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form the corresponding phenol derivative.

    Reduction: The compound can be reduced to form the corresponding amine derivative.

    Substitution: It can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used under mild conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Conditions typically involve the use of a base like sodium hydroxide or potassium carbonate in an appropriate solvent.

Major Products:

    Oxidation: The major product is the phenol derivative.

    Reduction: The major product is the amine derivative.

    Substitution: The major products depend on the substituent introduced during the reaction.

Comparison with Similar Compounds

  • Phenylboronic acid
  • p-Tolylboronic acid
  • 4-Formylphenylboronic acid

Comparison: (4-((p-Tolylamino)methyl)phenyl)boronic acid is unique due to the presence of the p-tolylamino group, which imparts distinct electronic and steric properties. This makes it more versatile in certain cross-coupling reactions compared to phenylboronic acid and p-tolylboronic acid. The presence of the amino group also allows for additional functionalization, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

[4-[(4-methylanilino)methyl]phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16BNO2/c1-11-2-8-14(9-3-11)16-10-12-4-6-13(7-5-12)15(17)18/h2-9,16-18H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOMNWNPLCCZFQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)CNC2=CC=C(C=C2)C)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16BNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201207326
Record name B-[4-[[(4-Methylphenyl)amino]methyl]phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201207326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190095-11-4
Record name B-[4-[[(4-Methylphenyl)amino]methyl]phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1190095-11-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name B-[4-[[(4-Methylphenyl)amino]methyl]phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201207326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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